2-(Bromomethyl)-4,6-dichlorophenol
Description
2-(Bromomethyl)-4,6-dichlorophenol (CAS: 115615-21-9) is a halogenated phenolic compound featuring a bromomethyl (-CH₂Br) substituent at the 2-position and chlorine atoms at the 4- and 6-positions of the aromatic ring. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its crystal structure and hydrogen-bonding behavior are influenced by the polar bromine and chlorine substituents, which may enhance solubility in aprotic solvents .
Properties
Molecular Formula |
C7H5BrCl2O |
|---|---|
Molecular Weight |
255.92 g/mol |
IUPAC Name |
2-(bromomethyl)-4,6-dichlorophenol |
InChI |
InChI=1S/C7H5BrCl2O/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2,11H,3H2 |
InChI Key |
GNIHGYYYCAZOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 4,6-Dichlorophenol Derivatives
2-(N,N-Diethylamino-N-oxymethyl)-4,6-dichlorophenol
- Key Differences : Replaces the bromomethyl group with an oxymethyl (-CH₂O-) moiety linked to a diethylamine group.
- Properties: The oxymethyl group participates in strong intramolecular O–H···O hydrogen bonds, stabilizing the molecular conformation .
- Applications: Primarily studied for hydrogen-bond dynamics, whereas 2-(bromomethyl)-4,6-dichlorophenol is more suited for synthetic derivatization.
2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol
- Key Differences : Substitutes the bromomethyl group with a benzimidazole ring.
- Properties : The benzimidazole moiety introduces π-π stacking interactions and extended conjugation, enhancing photophysical properties. This compound exhibits biological activity (e.g., antimicrobial) due to the heterocyclic group, unlike the bromomethyl derivative, which is more reactive but less biologically targeted .
Bithionol (2,2'-Thiobis(4,6-dichlorophenol))
- Key Differences: A dimeric structure with a sulfur bridge linking two 4,6-dichlorophenol units.
- Properties: Higher molecular weight (449.9 g/mol vs. 280.9 g/mol for the target compound) and reduced solubility in polar solvents due to the nonpolar sulfur bridge. Bithionol has historical use as an antimicrobial agent, whereas the monomeric bromomethyl derivative is a precursor for further functionalization .
Positional Isomers and Analogues
2,4-Dichlorophenol (2,4-DCP)
- Key Differences : Chlorine atoms at 2- and 4-positions instead of 4- and 6-positions.
- Properties: 2,4-DCP undergoes ·OH-mediated degradation to form 4,6-dichlorobenzene-1,3-diol, a structural analog of the target compound but lacking the bromomethyl group. The bromomethyl substituent in this compound increases steric hindrance, slowing degradation kinetics .
2,6-Dichlorophenol
- Key Differences : Chlorine atoms at 2- and 6-positions.
- Properties : Exhibits symmetry, leading to distinct crystallization patterns. It is a natural pheromone in ticks, highlighting the biological significance of chlorine positioning, whereas the 4,6-dichloro configuration in the target compound is synthetically engineered .
Functional Group Variants
(2-Bromo-4,6-dichlorophenyl)methanol
- Key Differences : Replaces bromomethyl (-CH₂Br) with hydroxymethyl (-CH₂OH).
- Properties : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. However, the bromomethyl group in the target compound offers superior leaving-group ability for nucleophilic substitutions, making it more versatile in synthetic routes .
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- Key Differences : Incorporates a pyrazolone ring and additional bromine substituents.
- Properties: The heterocyclic core alters electronic distribution, enhancing stability under acidic conditions. This contrasts with the phenolic hydroxyl group in the target compound, which is prone to deprotonation .
Research Findings and Implications
- Reactivity: The bromomethyl group in this compound facilitates nucleophilic substitutions, making it valuable for synthesizing complex molecules. In contrast, hydroxyl or amine-containing analogs prioritize hydrogen bonding or biological interactions .
- Environmental Impact: Unlike 2,4-DCP, which degrades into toxic intermediates (e.g., 2-chloro-p-benzoquinone), the bromomethyl derivative’s stability may reduce acute environmental risks but necessitates careful disposal due to halogen persistence .
- Biological Activity: Dimeric derivatives like Bithionol exhibit broad-spectrum antimicrobial effects, while monomeric halogenated phenols are less bioactive but serve as precursors for active compounds .
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